molecular formula C13H15NO4 B2573660 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid CAS No. 2470436-88-3

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid

Cat. No.: B2573660
CAS No.: 2470436-88-3
M. Wt: 249.266
InChI Key: AQZAKVKWDHHOFS-UHFFFAOYSA-N
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Description

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound features a pyridine-3-carboxylic acid scaffold functionalized with a 3,3-diethoxyprop-1-ynyl group, making it a valuable synthetic intermediate for medicinal chemistry and drug discovery. This reagent is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. The compound is a key building block for the synthesis of more complex molecules, particularly in constructing molecular frameworks found in active pharmaceutical ingredients. Its molecular structure allows for further chemical modifications at both the carboxylic acid and the acetal-protected alkyne, providing versatile routes for creating novel compound libraries.

Properties

IUPAC Name

5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZAKVKWDHHOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC1=CC(=CN=C1)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 3,3-diethoxyprop-1-yne as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the diethoxyprop-1-ynyl group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Pyridine-3-carboxylic acid derivatives vary primarily in their substituents at the 5-position. Below is a comparative analysis:

Compound Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3,3-Diethoxyprop-1-ynyl C₁₃H₁₇NO₄ 263.28 (estimated) Enhanced solubility in organic solvents due to alkoxy groups; potential for metal coordination.
5-(1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid 1,2,4-Triazolyl C₈H₆N₄O₂ 206.16 Forms stable Co(II) complexes; used in photocatalytic applications.
5-(2-Phenyleth-1-ynyl)nicotinic Acid Phenylethynyl C₁₄H₉NO₂ 223.23 Rigid aromatic substituent; potential for π-π interactions in drug design.
5-(4-Bromophenyl)pyridine-3-carboxylic Acid 4-Bromophenyl C₁₂H₈BrNO₂ 302.11 Electron-withdrawing bromine enhances acidity; used in synthetic intermediates.
5-(Methoxycarbonyl)pyridine-3-carboxylic Acid Methoxycarbonyl C₉H₇NO₄ 193.16 Ester functionality aids in prodrug synthesis; intermediate in antihypertensive agents.

Key Observations :

  • Solubility : The diethoxypropynyl group likely improves lipophilicity, contrasting with polar triazolyl or carboxylic acid substituents .
  • Coordination Chemistry : Triazolyl and carboxylic acid groups facilitate metal binding, as seen in Co(II) complexes , whereas bulky diethoxypropynyl may hinder coordination.

Biological Activity

5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is C13_{13}H15_{15}NO3_{3}, and it features a pyridine ring substituted with a carboxylic acid group and a diethoxypropynyl side chain. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid have been studied for their effects on various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acidA549TBDApoptosis induction
Compound XA54966Cytotoxicity via oxidative stress
Compound YHCT116TBDInhibition of cell proliferation

Note: TBD = To Be Determined

In studies involving similar compounds, it was found that certain structural modifications enhanced cytotoxic effects while minimizing toxicity to non-cancerous cells. For example, the introduction of an ethoxy group on the side chain was associated with increased selectivity toward cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of bacteria. It has been shown to exhibit activity against Gram-positive pathogens such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)TBD
Escherichia coliTBD
Klebsiella pneumoniaeTBD

These findings suggest that 5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of pyridine derivatives. For example, a study published in August 2022 characterized various derivatives for their anticancer and antimicrobial activities. The results demonstrated that certain modifications in the molecular structure significantly influenced both the potency and selectivity of these compounds.

In another case study involving a series of pyridine-based compounds, researchers evaluated their effects on cell viability using MTT assays. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.

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